molecular formula C13H19FN2O3S B4741093 1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide

1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide

Cat. No. B4741093
M. Wt: 302.37 g/mol
InChI Key: GXRLCZHAOBNMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide is a chemical compound that is commonly known as Fimasartan. It is a non-peptide angiotensin II receptor antagonist that is used for the treatment of hypertension. Fimasartan has been found to have a potent antihypertensive effect and is considered to be a promising drug for the treatment of hypertension.

Mechanism of Action

Fimasartan works by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict. This results in the relaxation of blood vessels, which leads to a decrease in blood pressure. Fimasartan selectively blocks the angiotensin II type 1 receptor, which is responsible for the vasoconstrictive effects of angiotensin II.
Biochemical and Physiological Effects:
Fimasartan has been found to have a potent antihypertensive effect, which is due to its ability to block the action of angiotensin II. It has also been shown to have beneficial effects on cardiovascular diseases, such as heart failure and myocardial infarction. Fimasartan has been found to reduce oxidative stress and inflammation, which are important factors in the development of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

Fimasartan has several advantages for lab experiments, including its potency and selectivity for the angiotensin II type 1 receptor. However, it also has some limitations, including its solubility in water and its stability in solution.

Future Directions

There are several future directions for the research on Fimasartan. One area of research is the development of new formulations of Fimasartan that can improve its solubility and stability in solution. Another area of research is the investigation of Fimasartan for its potential use in the treatment of other cardiovascular diseases, such as atherosclerosis and stroke. Additionally, the role of Fimasartan in the regulation of oxidative stress and inflammation needs to be further investigated.

Scientific Research Applications

Fimasartan has been extensively studied for its antihypertensive effect and its potential use in the treatment of hypertension. It has also been investigated for its effects on cardiovascular diseases, such as heart failure and myocardial infarction. Fimasartan has been found to have a potent antihypertensive effect and is considered to be a promising drug for the treatment of hypertension.

properties

IUPAC Name

1-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O3S/c14-13-3-1-12(2-4-13)11-20(17,18)15-5-6-16-7-9-19-10-8-16/h1-4,15H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRLCZHAOBNMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNS(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide
Reactant of Route 3
Reactant of Route 3
1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide
Reactant of Route 4
1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide
Reactant of Route 5
Reactant of Route 5
1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide
Reactant of Route 6
Reactant of Route 6
1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.